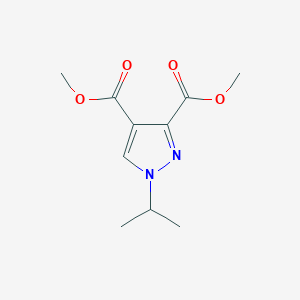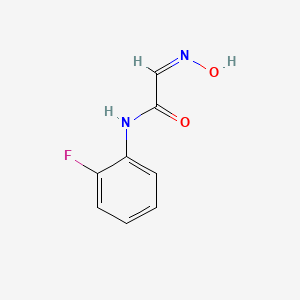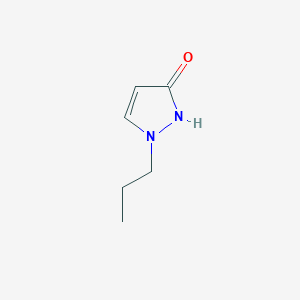
(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide is a compound that features an oxetane ring, which is a four-membered cyclic ether Oxetane rings are known for their unique chemical properties and reactivity, making them valuable in various fields of research and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide typically involves the formation of the oxetane ring followed by the introduction of the ethanimidamide group. One common method for synthesizing oxetane rings is through the [2+2] cycloaddition of alkenes and carbonyl compounds. The reaction conditions often require the use of a photoinitiator and UV light to drive the cycloaddition process .
For the industrial production of this compound, a multi-step synthesis is usually employed. This involves the initial formation of the oxetane ring, followed by functionalization to introduce the ethanimidamide group. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of epoxides, while nucleophilic substitution can introduce various functional groups onto the molecule .
Aplicaciones Científicas De Investigación
2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific molecular targets in the body.
Mecanismo De Acción
The mechanism of action of 2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-ethyloxetan-3-yl)methanol: This compound also features an oxetane ring and is used in similar applications, such as polymer production and medicinal chemistry.
(3-ethyloxetan-3-yl)methyl methacrylate: Another oxetane derivative, used in the synthesis of polymers with unique properties.
Uniqueness
2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide is unique due to the presence of both the oxetane ring and the ethanimidamide group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for a wide range of applications in research and industry .
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
RLJXWHKBWUYUPN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)








![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

